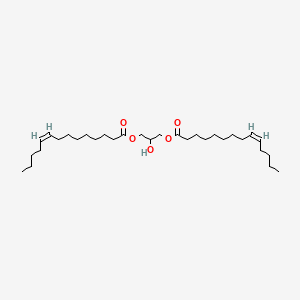

(9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dimyristolein kann durch Veresterung von Myristoleinsäure mit Glycerin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Die Reaktionsmischung wird mehrere Stunden lang auf etwa 150-180°C erhitzt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Dimyristolein die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Das Verfahren umfasst die Reinigung des Produkts durch Destillation oder Chromatographie, um hohe Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Dimyristolein durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Dimyristolein kann zu entsprechenden Epoxiden oder hydroxylierten Produkten oxidiert werden.

Reduktion: Die Reduktion von Dimyristolein kann zur Bildung von gesättigten Diacylglycerolen führen.

Substitution: Substitutionsreaktionen können an den Esterbindungen auftreten, was zur Bildung verschiedener Esterderivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Saure oder basische Katalysatoren können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Epoxide, hydroxylierte Diacylglycerole.

Reduktion: Gesättigte Diacylglycerole.

Substitution: Verschiedene Esterderivate.

Wissenschaftliche Forschungsanwendungen

Dimyristolein hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Dimyristolein übt seine Wirkungen hauptsächlich durch seine Rolle als Diacylglycerol aus, das als sekundärer Botenstoff in verschiedenen zellulären Signalwegen wirkt. Es aktiviert die Proteinkinase C, die wiederum zahlreiche zelluläre Prozesse wie Zellwachstum, Differenzierung und Apoptose reguliert . Die molekularen Ziele umfassen membrangebundene Rezeptoren und Enzyme, die am Lipidstoffwechsel beteiligt sind .

Ähnliche Verbindungen:

Dimyristin: Ein Diacylglycerol, das Myristinsäure enthält.

Dipalmitolein: Ein Diacylglycerol, das Palmitoleinsäure enthält.

Dioleoylglycerol: Ein Diacylglycerol, das Ölsäure enthält.

Vergleich:

Dimyristolein vs. Dimyristin: Dimyristolein enthält ungesättigte Myristoleinsäure, während Dimyristin gesättigte Myristinsäure enthält, was zu Unterschieden in ihren physikalischen Eigenschaften und ihrer Reaktivität führt.

Dimyristolein vs. Dipalmitolein: Beide enthalten einfach ungesättigte Fettsäuren, unterscheiden sich aber in der Kettenlänge und dem Grad der Ungesättigung, was ihre biologische Aktivität beeinflusst.

Dimyristolein vs. Dioleoylglycerol: Dioleoylglycerol hat längere Fettsäureketten und eine höhere Ungesättigung, was seine Rolle in der Zellsignalisierung und Membranfluidität beeinflusst.

Die einzigartige Struktur und Eigenschaften von Dimyristolein machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Wirkmechanismus

Dimyristolein exerts its effects primarily through its role as a diacylglycerol, which acts as a secondary messenger in various cellular signaling pathways. It activates protein kinase C, which in turn regulates numerous cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Dimyristin: A diacylglycerol containing myristic acid.

Dipalmitolein: A diacylglycerol containing palmitoleic acid.

Dioleoylglycerol: A diacylglycerol containing oleic acid.

Comparison:

Dimyristolein vs. Dimyristin: Dimyristolein contains unsaturated myristoleic acid, whereas dimyristin contains saturated myristic acid, leading to differences in their physical properties and reactivity.

Dimyristolein vs. Dipalmitolein: Both contain monounsaturated fatty acids, but differ in chain length and degree of unsaturation, affecting their biological activity.

Dimyristolein vs. Dioleoylglycerol: Dioleoylglycerol has longer fatty acid chains and higher unsaturation, influencing its role in cellular signaling and membrane fluidity.

Dimyristolein’s unique structure and properties make it a valuable compound in various fields of research and industry.

Biologische Aktivität

(9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol, also known as myristoleic acid, is an omega-5 fatty acid that has garnered attention for its diverse biological activities. This compound is primarily derived from myristic acid and is biosynthesized through the action of delta-9 desaturase. Its unique structure and properties enable it to interact with biological systems in significant ways.

- Molecular Formula : C14H26O2

- CAS Number : 198139-51-4

- Structure : The compound features a long hydrocarbon chain with a double bond at the ninth carbon position, contributing to its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that myristoleic acid exhibits cytotoxic effects against various cancer cell lines. It has been suggested as a potential treatment for prostate cancer due to its ability to induce apoptosis in cancer cells. Studies have shown that concentrations as low as 10 µg/mL can significantly inhibit cell proliferation and promote cell death in prostate cancer models .

2. Anti-inflammatory Effects

Myristoleic acid has demonstrated anti-inflammatory properties by modulating immune responses. It acts as an immune system modulator and has been shown to alleviate pain and inflammation in various experimental models. This activity is attributed to its ability to influence lipid metabolism and alter the production of inflammatory mediators .

3. Metabolic Effects

The compound plays a role in lipid metabolism by serving as a substrate for lipases, which hydrolyze its ester bonds to release free fatty acids and glycerol. This process can influence metabolic pathways related to energy storage and utilization. Additionally, it may impact membrane fluidity and permeability, affecting cellular signaling processes related to inflammation and proliferation .

Study 1: Cytotoxic Activity in Prostate Cancer

In a study evaluating the effects of myristoleic acid on prostate cancer cells, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of myristoleic acid in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and symptoms associated with joint inflammation, suggesting its utility in managing inflammatory diseases.

Data Table: Biological Activities of Myristoleic Acid

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] (Z)-tetradec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYJVJPYMUGUIZ-HWAYABPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.